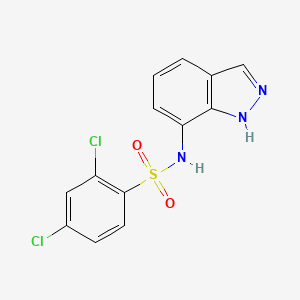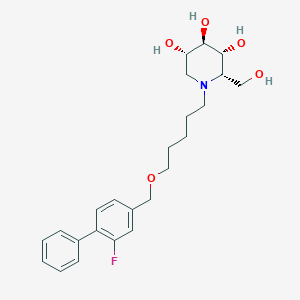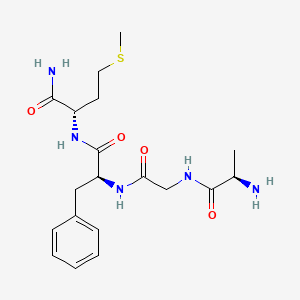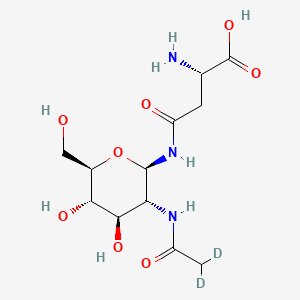
2'-Deoxytubercidin 5'-triphosphate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxytubercidin 5’-triphosphate (sodium) is a deoxyadenosine triphosphate analog. This compound is known for its ability to reduce electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues. It is primarily used to improve the quality of DNA sequencing data .
Preparation Methods
The synthesis of 2’-Deoxytubercidin 5’-triphosphate (sodium) involves several steps:
Starting Material: The synthesis begins with 2’-deoxytubercidin.
Phosphorylation: The 2’-deoxytubercidin is phosphorylated to form the triphosphate derivative.
Sodium Salt Formation: The triphosphate derivative is then converted to its sodium salt form.
The reaction conditions typically involve the use of phosphorylating agents and specific solvents to ensure the formation of the triphosphate group. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
2’-Deoxytubercidin 5’-triphosphate (sodium) undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can participate in substitution reactions, particularly in the context of DNA sequencing where it replaces natural nucleotides.
Common reagents used in these reactions include phosphorylating agents and solvents like dimethyl sulfoxide (DMSO), ethanol, and water. The major products formed from these reactions are typically derivatives of the original compound, modified for specific applications .
Scientific Research Applications
2’-Deoxytubercidin 5’-triphosphate (sodium) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Improves the quality of DNA sequencing data by reducing electrophoretic mobility abnormalities.
Industry: Utilized in the production of high-quality DNA sequencing reagents and kits
Mechanism of Action
The mechanism of action of 2’-Deoxytubercidin 5’-triphosphate (sodium) involves its incorporation into DNA sequences during sequencing reactions. By replacing natural nucleotides, it reduces the compression of guanine or adenine residues, thereby improving the accuracy and quality of the sequencing data. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
2’-Deoxytubercidin 5’-triphosphate (sodium) is unique compared to other deoxyadenosine triphosphate analogs due to its specific ability to reduce electrophoretic mobility abnormalities. Similar compounds include:
2’-Deoxythymidine 5’-triphosphate (sodium): Used in DNA synthesis and sequencing.
2’-Deoxycytidine 5’-triphosphate (sodium): Another analog used in DNA polymerase reactions.
2’-Deoxyguanosine 5’-triphosphate (sodium): Utilized in various DNA-related applications
These compounds share similar applications but differ in their specific interactions and effects on DNA sequencing and synthesis.
Properties
Molecular Formula |
C11H13N4Na4O12P3 |
|---|---|
Molecular Weight |
578.12 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O12P3.4Na/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19);;;;/q;4*+1/p-4/t7-,8-,9-;;;;/m1..../s1 |
InChI Key |
HFCHEJKXHQVTJH-WXXJVLSNSA-J |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)


![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)




